molecular formula C14H18BrNO2S B2910786 2-bromo-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide CAS No. 2034244-49-8

2-bromo-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide

Cat. No. B2910786
CAS RN: 2034244-49-8
M. Wt: 344.27
InChI Key: JRJQEWJWLLJALI-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs due to its bioactivity. The molecule also has a methoxy group and a tetrahydro-2H-thiopyran ring, which could potentially contribute to its chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, a bromine atom attached to the benzene ring, and a 4-methoxytetrahydro-2H-thiopyran-4-yl)methyl group. The presence of these different functional groups could result in a variety of intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the amide group, which can participate in various reactions such as hydrolysis, reduction, and condensation. The methoxy group and the tetrahydro-2H-thiopyran ring could also affect the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could include exploring its potential applications, studying its reactivity under various conditions, and investigating its mechanism of action if it’s intended to be a bioactive molecule .

properties

IUPAC Name

2-bromo-N-[(4-methoxythian-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2S/c1-18-14(6-8-19-9-7-14)10-16-13(17)11-4-2-3-5-12(11)15/h2-5H,6-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJQEWJWLLJALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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